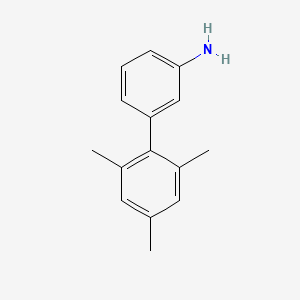

3-(2,4,6-Trimethylphenyl)aniline

Description

Contextual Significance of Aryl Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are foundational building blocks in chemical synthesis, serving as precursors for a vast array of products, including dyes, polymers, and pharmaceuticals. wikipedia.org The introduction of an aryl substituent onto the aniline core, creating an aryl aniline, significantly expands its utility. These biaryl anilines are key intermediates in the synthesis of complex organic molecules and materials. wjpmr.com

The formation of the C-N bond in aryl anilines is a critical step in many synthetic pathways and has been the subject of extensive research. wjpmr.com Modern methods, such as the Buchwald-Hartwig amination and Ullmann condensation, have provided efficient routes to these compounds. wikipedia.org Aryl anilines are particularly valued in materials science for the development of organic light-emitting diodes (OLEDs) and other organic electronics, where the tunable electronic properties of the biaryl system are paramount. numberanalytics.com Furthermore, the amino group provides a reactive handle for further functionalization, allowing for the construction of more complex, three-dimensional structures. libretexts.orglibretexts.org

Structural Attributes and Their Influence on Chemical Behavior

The chemical behavior of 3-(2,4,6-Trimethylphenyl)aniline is profoundly influenced by its unique structural features. The molecule consists of an aniline ring linked at the meta position to a mesitylene (B46885) (2,4,6-trimethylphenyl) ring.

Key Structural Attributes:

Steric Hindrance: The three methyl groups on the mesitylene ring create significant steric bulk. This steric hindrance influences the rotational freedom around the C-C bond connecting the two aryl rings. The angle between the two aromatic rings is forced to be non-planar, a characteristic of many sterically hindered biaryls. nih.govrsc.org In similar N-substituted 2,4,6-trimethylphenyl systems, the angle between the functional group and the trimethylphenyl ring can approach orthogonality (around 85-90°). iucr.org This restricted rotation can lead to atropisomerism, a form of chirality arising from hindered rotation around a single bond, a phenomenon of great interest in asymmetric synthesis. numberanalytics.comrsc.orgrsc.org

Non-Planar Conformation: The steric clash between the ortho-methyl groups of the mesitylene ring and the protons on the aniline ring forces a twisted conformation. This disruption of planarity affects the π-system conjugation between the two rings, which in turn influences the compound's spectroscopic properties (e.g., UV-Vis absorption) and its potential applications in materials science.

The combination of these attributes makes this compound a sterically hindered, electron-rich biaryl system. Such compounds are often explored as ligands in coordination chemistry or as building blocks for materials with specific conformational and electronic properties. rsc.orgwikipedia.org

Overview of Research Trajectories for Related Aniline and Biaryl Compounds

Research into aniline and biaryl compounds is vibrant and multifaceted, driven by their importance in various scientific fields. numberanalytics.comwjpmr.com

Current Research Directions:

Catalysis: A major focus is the development of more efficient and selective catalytic methods for synthesizing biaryls and aryl anilines. numberanalytics.com This includes advancements in palladium, nickel, and copper-catalyzed cross-coupling reactions, as well as the exploration of novel ligands that can promote challenging couplings, such as those used to create sterically hindered biaryls. numberanalytics.comnih.govresearchgate.net The development of practical, catalytic methods for synthesizing sterically hindered anilines under mild conditions remains an important goal. nih.gov

Asymmetric Synthesis: The synthesis of axially chiral biaryls is a significant area of research, with applications in creating enantiomerically pure pharmaceuticals and chiral ligands for asymmetric catalysis. numberanalytics.comrsc.orgrsc.org The inherent chirality of sterically hindered biaryls like this compound makes this class of compounds relevant to these efforts.

Materials Science: Biaryl scaffolds are considered "privileged templates" in drug discovery and are integral to the design of functional materials. nih.gov Research is ongoing to synthesize novel biaryl derivatives with tailored electronic and photophysical properties for applications in organic electronics. numberanalytics.com

C-H Functionalization: A modern and highly sought-after research trajectory involves the direct functionalization of C-H bonds to create biaryl linkages. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex molecules. nih.gov

The study of specific molecules like this compound fits within this broader landscape, providing insights into how steric and electronic modifications can be used to fine-tune the properties of biaryl systems for specific applications.

Compound Data

Below is a table summarizing the key chemical identifiers for the primary compounds discussed in this article.

| Compound Name | IUPAC Name | Molecular Formula | PubChem CID |

| This compound | This compound | C₁₅H₁₇N | 13861218 |

| Aniline | Aniline | C₆H₇N | 6115 |

| Mesitylene | 1,3,5-Trimethylbenzene | C₉H₁₂ | 7793 |

| 2,4,6-Trimethylaniline (B148799) | 2,4,6-Trimethylaniline | C₉H₁₃N | 6913 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

3-(2,4,6-trimethylphenyl)aniline |

InChI |

InChI=1S/C15H17N/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(16)9-13/h4-9H,16H2,1-3H3 |

InChI Key |

PDVOVLFJFKXMTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)N)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 2,4,6 Trimethylphenyl Aniline

Established Synthetic Pathways and Mechanistic Considerations

Established methods for synthesizing 3-(2,4,6-trimethylphenyl)aniline predominantly rely on palladium and copper-catalyzed reactions. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed reactions are among the most powerful tools for the formation of C-N and C-C bonds. semanticscholar.org

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of countless compounds for pharmaceuticals, materials science, and more. youtube.com The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, this would involve the coupling of 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) with 2,4,6-trimethylphenylboronic acid is not the Buchwald-Hartwig amination. The correct Buchwald-Hartwig approach would involve coupling an amine with an aryl halide. For instance, reacting 3-haloaniline (where the halogen is Br or I) with mesitylamine (2,4,6-trimethylaniline) or, more commonly, reacting a mesityl halide with 3-amino-phenylboronic acid or a similar derivative. The choice of ligands, often bulky and electron-rich phosphines like XPhos, SPhos, or BrettPhos, is crucial for the reaction's success, as they stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com The base used also plays a critical role in the reaction mechanism. youtube.com

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | 3-Bromoaniline, Mesityleneboronic acid | NaOtBu | Toluene | 100 | High |

| [Pd(allyl)Cl]₂ / t-BuXPhos | 3-Iodoaniline, Mesityleneboronic acid | LiOtBu | 1,4-Dioxane | 100 | >90 nih.gov |

This table represents typical conditions for Buchwald-Hartwig amination and may not be specific to the direct synthesis of this compound due to a lack of specific literature examples for this exact transformation.

An alternative and widely used palladium-catalyzed route is the Suzuki-Miyaura coupling reaction. nih.gov This method first constructs the biaryl carbon-carbon bond, followed by the reduction of a nitro group to an amine. For this compound, this would typically involve the coupling of a 3-nitrophenyl halide (e.g., 1-bromo-3-nitrobenzene) with 2,4,6-trimethylphenylboronic acid. The resulting 3-nitro-2',4',6'-trimethylbiphenyl is then reduced to the target aniline (B41778).

The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond. nih.gov

Following the successful coupling, the nitro group is commonly reduced using standard methods such as catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd/C), or by using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

| Coupling Step Catalyst | Coupling Reactants | Coupling Base | Reduction Method | Overall Yield (%) |

| Pd(PPh₃)₄ | 1-Bromo-3-nitrobenzene, 2,4,6-Trimethylphenylboronic acid | K₂CO₃ | H₂, Pd/C | Good to Excellent |

| PdCl₂(dppf) | 1-Iodo-3-nitrobenzene, 2,4,6-Trimethylphenylboronic acid | Cs₂CO₃ | SnCl₂, HCl | High |

This table illustrates a general two-step Suzuki-Miyaura coupling and reduction strategy. Specific yields can vary based on reaction optimization.

Copper-Catalyzed Cross-Coupling Approaches

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent an older but still relevant method for forming C-N bonds. While often requiring harsher conditions than palladium-catalyzed methods, advancements have led to milder and more efficient copper-catalyzed systems. nih.gov These reactions can be particularly useful for certain substrates. A potential route to this compound could involve the coupling of 3-haloaniline with a mesityl-based organometallic reagent in the presence of a copper catalyst. Modern copper-catalyzed aminations can sometimes be achieved using aqueous ammonia, highlighting the evolution of these methods. nih.gov

Other Transition Metal-Mediated Syntheses

While palladium and copper are the most common, other transition metals like rhodium and nickel can also mediate the synthesis of biaryl amines. mdpi.comresearchgate.net For instance, rhodium catalysts have been shown to selectively afford N-alkyl diaryl ketimines from the diarylation of isocyanides with triarylbismuthines. mdpi.comresearchgate.net Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, are also emerging as powerful tools for cross-coupling reactions, sometimes offering different reactivity and selectivity compared to palladium. nih.gov

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This includes the use of greener solvents, more efficient catalysts, and processes that minimize waste.

For the synthesis of this compound and related compounds, green chemistry approaches could involve:

Micellar Catalysis: Performing cross-coupling reactions in water using surfactants to form micelles that act as nanoreactors. This can lead to faster reactions at room temperature and under air, as demonstrated in some Suzuki-Miyaura couplings. unimib.it

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like polyethylene (B3416737) glycol (PEG) or even water. psu.edu

Catalyst Recycling: Developing catalyst systems that can be easily separated from the product and reused, reducing heavy metal waste.

One-Pot Procedures: Designing synthetic sequences where multiple steps are carried out in the same reaction vessel, which saves time, energy, and reduces waste from intermediate purification steps. psu.edu

| Green Approach | Reaction Type | Key Features | Potential Advantage |

| Micellar Catalysis | Suzuki-Miyaura Coupling | Reaction in water with surfactant (e.g., Kolliphor EL) | Avoids organic solvents, can be faster, and may not require an inert atmosphere. unimib.it |

| PEG as Solvent | Chalcone condensation followed by cyclization | PEG acts as a recyclable reaction medium. | Reduces use of volatile organic compounds. psu.edu |

Photocatalytic and Electrocatalytic Synthetic Routes

In recent years, photocatalysis and electrocatalysis have emerged as powerful, green alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents.

Electrocatalytic synthesis utilizes electricity to drive chemical transformations, replacing conventional oxidizing or reducing agents with electrons. mdpi.com This approach can be applied to the synthesis of biaryl compounds through the oxidative coupling of anilines. In a typical setup, applying a potential to a solution containing the aniline derivatives can induce the formation of radical cations, which then couple to form the C-C or C-N bond. mdpi.com An alternative electrochemical method involves the reductive coupling of two different aniline derivatives that are temporarily linked via a urea (B33335) moiety. Single-electron reduction of this N,N'-diaryl urea intermediate promotes C-C bond formation, followed by the extrusion of the urea linker to yield the biaryl product. nih.gov This metal-free approach is particularly effective for producing sterically hindered biaryl compounds. nih.gov

Photocatalytic synthesis employs visible light to initiate chemical reactions, often using a photosensitizer. Visible-light-mediated synthesis of biaryls can be achieved through various mechanisms, including photoredox catalysis. researchgate.net One strategy involves using a photosensitive complex of potassium tert-butoxide and a nitrogenous heterocyclic ligand as the photocatalyst. researchgate.net Another approach, termed "photosplicing," is a metal-free cross-coupling reaction where two different aryl groups are tethered by a temporary, traceless sulfonamide linker. nih.gov Photochemical irradiation induces an aryl fusion, leading to a single biaryl product with high selectivity. nih.gov This method has been successfully used to synthesize building blocks for important therapeutics. nih.gov

Solvent-Free and Solid-Phase Synthesis Techniques

Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. Likewise, solid-phase synthesis offers significant advantages for purification and automation.

Solvent-free synthesis techniques can enhance reaction rates and simplify product work-up. A palladium-catalyzed, one-pot synthesis of diarylamines from nitroarenes and cyclohexanone (B45756) derivatives has been developed that proceeds without an external solvent, reducing agent, or oxidant. acs.org This "borrowed hydrogen" methodology involves the reduction of the nitroarene and the dehydrogenation of the cyclohexanone in a cascade process. While not a direct synthesis of this compound, this demonstrates the potential for solvent-free diarylamine synthesis. Another approach is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reactions and often be performed under solvent-free conditions, leading to higher yields and shorter reaction times in Suzuki-Miyaura couplings. researchgate.net

Solid-phase synthesis facilitates the preparation of compound libraries and simplifies purification by allowing excess reagents and byproducts to be washed away from the product, which remains covalently bound to a solid support (typically a resin). wikipedia.org For the synthesis of this compound, one of the coupling partners, for example, 3-aminophenylboronic acid, could be immobilized on a suitable resin. The other partner, 1-bromo-2,4,6-trimethylbenzene, would then be added in solution along with the catalyst and base. After the reaction is complete, the resin is thoroughly washed, and the desired product is then cleaved from the support. wikipedia.org This technique is highly adaptable for combinatorial chemistry and high-throughput synthesis. wikipedia.org

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of synthetic routes to this compound, particularly through palladium-catalyzed cross-coupling, are highly dependent on the careful optimization of several reaction parameters.

For Suzuki-Miyaura couplings , key variables include the palladium source, the ligand, the base, and the solvent. nih.govbeilstein-journals.org The choice of catalyst is critical; for example, Pd(OH)₂ has been shown to be effective. nih.gov The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role in the transmetalation step. beilstein-journals.org Microwave-assisted synthesis can significantly reduce reaction times and increase yields. researchgate.net

The Buchwald-Hartwig amination is similarly sensitive to reaction conditions. The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine (B1218219) ligand (e.g., XPhos, GPhos) can dramatically influence the outcome. queensu.caresearchgate.netbristol.ac.uk The base, solvent, temperature, and catalyst loading must be fine-tuned to maximize yield and minimize side reactions. numberanalytics.combristol.ac.uk Design of Experiments (DoE) is a powerful statistical methodology used to systematically explore the effects of multiple variables simultaneously, allowing for the rapid identification of optimal reaction conditions rather than the traditional "one variable at a time" (OVAT) approach. bristol.ac.uk

The following tables summarize typical parameters that are optimized for these key reactions.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variables | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃ | Affects catalytic activity and reaction rate. | nih.govbeilstein-journals.org |

| Ligand | S-Phos, Chiral Monophosphine Ligands | Influences yield and, in asymmetric synthesis, enantioselectivity. | beilstein-journals.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step; strength and solubility are key factors. | nih.govbeilstein-journals.org |

| Solvent | THF, Toluene, Ethanol (B145695)/Water | Affects solubility of reagents and catalyst stability. Aqueous media can be greener. | nih.govbeilstein-journals.org |

| Temperature | 50-100 °C, Microwave | Higher temperatures or microwave irradiation can increase reaction rates. | researchgate.netbeilstein-journals.org |

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

| Parameter | Variables | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Choice of precursor can impact the formation of the active Pd(0) species. | queensu.ca |

| Ligand | XPhos, Xantphos, GPhos, P(tBu)₃ | Crucial for stabilizing the catalyst and promoting reductive elimination; bulky, electron-rich ligands are often preferred. | queensu.caresearchgate.netbristol.ac.uk |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required to deprotonate the amine. | numberanalytics.com |

| Solvent | Toluene, Dioxane, THF | Can influence catalyst activity and solubility of the base and amide intermediate. | numberanalytics.com |

| Concentration | 0.1 M - 0.5 M | Affects reaction kinetics and can be optimized for maximum throughput. | bristol.ac.uk |

Chemical Reactivity and Derivatization Studies of 3 2,4,6 Trimethylphenyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The amino group (-NH2) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the bulky mesityl group at the 3-position sterically hinders the adjacent C2 and C4 positions on the aniline ring. This steric hindrance plays a crucial role in determining the regioselectivity of incoming electrophiles.

Halogenation and Nitration Studies

Halogenation involves the substitution of hydrogen atoms on the aromatic ring with halogens like chlorine or bromine. libretexts.org In highly activated systems like anilines, these reactions can proceed rapidly. libretexts.org For 3-(2,4,6-trimethylphenyl)aniline, the directing effect of the amino group would favor substitution at the ortho (C2, C6) and para (C4) positions. However, the C2 position is blocked by the bulky mesityl group. Therefore, substitution is expected to occur primarily at the C4 and C6 positions.

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, follows similar principles. Direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. libretexts.org A common strategy to circumvent this involves the protection of the amino group by acetylation to form an acetanilide. This modification lessens the activating effect of the amino group and reduces its susceptibility to oxidation, allowing for a more controlled reaction. libretexts.orgutdallas.edu

| Reaction | Expected Major Products | Influencing Factors |

| Halogenation (e.g., Bromination) | 4-Bromo-3-(2,4,6-trimethylphenyl)aniline, 6-Bromo-3-(2,4,6-trimethylphenyl)aniline | Steric hindrance from the mesityl group, directing effect of the amine. |

| Nitration | 4-Nitro-3-(2,4,6-trimethylphenyl)aniline, 6-Nitro-3-(2,4,6-trimethylphenyl)aniline | Steric hindrance, potential for oxidation, use of protecting groups. |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally unsuccessful with anilines. The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. This forms a deactivating complex that prevents electrophilic aromatic substitution from occurring. libretexts.org To achieve acylation or alkylation, the amino group must first be protected, typically as an amide, to reduce its basicity and prevent complexation with the Lewis acid. utdallas.edu

Nucleophilic Reactivity and Condensation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic. masterorganicchemistry.com It can react with a variety of electrophiles in condensation and substitution reactions. However, the steric bulk of the adjacent mesityl group can hinder the approach of reactants to the nitrogen atom, potentially slowing reaction rates compared to less hindered anilines. rsc.orgrsc.org

Amide Formation and Acylation Reactions

Amides are readily formed by the reaction of this compound with acylating agents such as acid chlorides, anhydrides, or carboxylic acids. sphinxsai.comrsc.org The reaction with a carboxylic acid often requires a catalyst or high temperatures to facilitate dehydration. researchgate.net The resulting amides are important intermediates in organic synthesis, as the amide group can be hydrolyzed to regenerate the amine. utdallas.edu

Table 2: Examples of Amide Synthesis Reactions

| Acylating Agent | Product Type | General Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-(2,4,6-trimethylphenyl)phenyl)acetamide | Base (e.g., pyridine), aprotic solvent |

| Acetic Anhydride | N-(3-(2,4,6-trimethylphenyl)phenyl)acetamide | Base or acid catalyst |

Imine and Schiff Base Formation

The condensation of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. libretexts.org this compound reacts with carbonyl compounds, typically under acid or base catalysis with removal of water, to form the corresponding N-(3-(2,4,6-trimethylphenyl)phenyl)imine. For instance, its reaction with vanillin (B372448) in refluxing ethanol (B145695) produces a Schiff base. nih.gov These compounds and their metal complexes are of interest in coordination chemistry and material science. nih.govresearchgate.netmiamioh.edu

Urea (B33335) and Thiourea (B124793) Derivatives Synthesis

Urea derivatives can be synthesized by reacting this compound with isocyanates or by using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to form an intermediate isocyanate, which then reacts with another amine. nih.govthieme.de The Curtius rearrangement of an N-acylazide, formed from an N-acylbenzotriazole, can also generate an isocyanate intermediate for urea synthesis. thieme.dethieme.de These derivatives are prevalent in medicinal chemistry and materials science. nih.govontosight.ai

Similarly, thiourea derivatives are formed through the reaction of the aniline with isothiocyanates.

Table 3: Synthesis of Urea and Thiourea Derivatives

| Derivative | Reagent | Key Intermediate |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | - |

| Urea | Triphosgene followed by an amine | Isocyanate |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique used to achieve regioselective substitution at the position ortho to a directing metalation group (DMG) on an aromatic ring. wikipedia.org The process involves the deprotonation of the most acidic aromatic proton, which is adjacent to the DMG, by a strong organolithium base. The DMG functions by coordinating to the lithium cation, positioning the base for selective deprotonation of the nearby C-H bond. baranlab.org

For this compound, the aniline's amino (-NH₂) group would be the primary directing group. However, the acidic protons on the nitrogen atom would be preferentially abstracted by the strong base. To circumvent this, the amino group is typically protected, for example, as a pivalamide (B147659) (-NHCOt-Bu), carbamate (B1207046) (-NHCOOR), or a tertiary amine, to enhance its directing ability and prevent N-deprotonation. wikipedia.orgorganic-chemistry.org

Once protected, the derivatized this compound could be subjected to an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to facilitate metalation. The lithiation would be expected to occur at one of the two possible ortho positions on the aniline-bearing ring (C2 or C6).

The significant steric bulk imposed by the 2,4,6-trimethylphenyl (mesityl) group at the 3-position would likely influence the regioselectivity of the metalation, potentially favoring the less sterically hindered C6 position over the C2 position, which is closer to the bulky substituent. Following metalation, the resulting aryllithium intermediate can be quenched with various electrophiles to introduce a wide range of functional groups at the ortho position.

Theoretical DoM Reaction Scheme:

Step 1 (Protection): this compound is reacted with an appropriate reagent (e.g., pivaloyl chloride) to protect the amine functionality, forming an amide.

Step 2 (Metalation): The protected aniline is treated with an alkyllithium base at low temperature to generate the ortho-lithiated species.

Step 3 (Electrophilic Quench): The aryllithium intermediate is reacted with an electrophile (E⁺), such as an aldehyde, ketone, or alkyl halide, to yield the ortho-substituted product.

Due to the absence of specific experimental data in the literature for this compound, a data table of reaction conditions and yields cannot be provided.

Transition Metal Coordination Chemistry

The field of transition metal coordination chemistry involves the study of compounds consisting of a central metal atom bonded to surrounding molecules or ions, known as ligands. nih.gov Bulky ligands are of significant interest as they can enforce unusual coordination geometries, stabilize reactive metal centers, and influence the selectivity of catalytic reactions. chemrxiv.org

This compound, with its sterically demanding terphenyl-like structure, is a prime candidate for use as a scaffold in the synthesis of bulky ligands. The aniline functionality provides a reactive handle for derivatization into various common ligand types.

For instance, condensation of the amine with aldehydes or ketones can produce Schiff base ligands. Reaction with 1,3-diketones would yield bulky β-diketiminate (nacnac) ligands. These ligands, featuring a combination of steric bulk and specific electronic properties, can be used to form stable complexes with a variety of transition metals, including those from the late transition series (e.g., nickel, palladium, copper) and early transition series. nih.govresearchgate.net

The steric profile of a ligand derived from this compound would be expected to create a well-defined coordination pocket around the metal center. This can be instrumental in stabilizing low-coordinate metal complexes or in controlling the access of substrates to the metal's active site in a catalytic cycle.

As no specific ligands or complexes derived from this compound are reported in the searched literature, a data table of complexation studies is not available.

Transition metal complexes are fundamental to catalysis. Complexes featuring bulky ligands often serve as precatalysts, which are converted into the active catalytic species under reaction conditions. The structure of the ligand plays a crucial role in determining the activity, selectivity, and stability of the resulting catalyst. nih.gov

Ligands derived from this compound would be particularly relevant in fields such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are known to promote high catalytic efficiency. The sterically encumbered environment provided by the ligand can facilitate the reductive elimination step and prevent catalyst deactivation pathways like the formation of inactive dimeric species.

For example, a bulky NHC ligand could theoretically be synthesized from this compound. This would involve N-alkylation followed by cyclization to form an imidazolium (B1220033) salt, which can then be deprotonated to yield the free carbene. This carbene could then be coordinated to a metal like palladium or ruthenium to form a precatalyst for various organic transformations.

While these applications are well-established for other bulky anilines, specific examples utilizing this compound have not been documented in the available scientific literature.

Advanced Spectroscopic and Structural Elucidation of 3 2,4,6 Trimethylphenyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in a molecule. However, for complex structures like substituted biaryls, 1D spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques overcome these limitations by correlating signals from different nuclei, allowing for unambiguous assignment of the molecular structure. youtube.comresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. For a derivative of 2,4,6-trimethylaniline (B148799), COSY would be instrumental in confirming the connectivity within the aromatic rings and any aliphatic side chains.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a heteronuclear technique that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

A hypothetical application of these techniques to 3-(2,4,6-trimethylphenyl)aniline would allow for the complete assignment of all proton and carbon signals. For example, HMBC correlations between the protons of one ring and the carbons of the other would definitively establish the biphenyl (B1667301) linkage.

| Technique | Information Gained | Application to Substituted Biphenylamines |

| COSY | ¹H-¹H coupling networks | Confirms proton connectivity within each aromatic ring and in any alkyl substituents. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. Distinguishes CH, CH₂, and CH₃ groups. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes the connection between the two aromatic rings and the positions of substituents. |

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For derivatives of 2,4,6-trimethylaniline, ssNMR could be used to probe the local environment of the atoms in the crystal lattice, providing information that is complementary to X-ray crystallography. It is especially valuable for characterizing amorphous or poorly crystalline materials that are not amenable to single-crystal X-ray diffraction.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a molecule reveals its preferred conformation in the solid state. For biaryl compounds, a key conformational feature is the dihedral angle between the two aromatic rings. In the case of (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, a Schiff base derivative of 2,4,6-trimethylaniline, the dihedral angle between the trimethylphenyl ring and the pyrrole (B145914) ring is a significant 78.3(1)°. researchgate.net Similarly, in (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline, the dihedral angle between the trimethylphenyl and pyridine (B92270) rings is 87.5°. researchgate.net These large dihedral angles are a result of steric hindrance from the ortho-methyl groups on the trimethylphenyl ring.

X-ray crystallography also elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal. For instance, the crystal structure of (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline shows that molecules form centrosymmetric dimers through N—H···N hydrogen bonds. researchgate.net

| Compound | Dihedral Angle | Key Intermolecular Interaction | Reference |

| (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | 78.3 (1)° | N—H···N hydrogen bonding | researchgate.net |

| (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline | 87.5° | None specified | researchgate.net |

| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | 89.71 (9)° | Not specified | iucr.org |

Polymorphism, the ability of a compound to crystallize in multiple forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have different stabilities, solubilities, and other physical properties. While no specific studies on the polymorphism of this compound were found, the principles of crystal engineering can be applied to design and synthesize new crystalline forms with desired properties. By understanding and controlling the intermolecular interactions, it may be possible to generate different packing arrangements. The study of various salts and co-crystals of 2,4,6-trimethylaniline and its derivatives provides insight into how different counter-ions and co-formers can influence the resulting crystal structure. iucr.org

Vibrational Spectroscopy (Raman and Infrared) for Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present and their local environment, making them excellent for functional group identification and for studying molecular structure.

The IR and Raman spectra of aniline (B41778) and its derivatives have been studied extensively. researchgate.netdaneshyari.com The positions of characteristic bands, such as N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations, can provide valuable structural information. For example, in aniline, the C-N stretching vibration is observed around 1279 cm⁻¹. researchgate.net In N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, an N⁺—H stretching vibration is observed at 3082 cm⁻¹ and an N⁺—H bending vibration at 1610 cm⁻¹. iucr.org In a related Schiff base derivative, an imine C=N stretch is seen at 1648 cm⁻¹. iucr.org

A comparative analysis of the IR and Raman spectra of a series of related compounds can reveal subtle structural differences. For instance, the frequencies of certain phenyl ring vibrations are sensitive to the nature and position of substituents. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |

| N⁺—H stretch | 3082 | N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | iucr.org |

| N⁺—H bend | 1610 | N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | iucr.org |

| C=N stretch (imine) | 1648 | N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | iucr.org |

| C-N stretch (aniline) | ~1279 | Aniline | researchgate.net |

By combining these advanced spectroscopic and crystallographic techniques, a comprehensive understanding of the structure and properties of this compound and its derivatives can be achieved.

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a powerful surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons emitted from a material upon irradiation with high-energy photons. By analyzing the kinetic energy and number of emitted electrons, detailed information about the elemental composition, chemical states, and electronic structure of the material can be obtained. In the context of this compound and its derivatives, X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) provide critical insights into the core-level and valence band electronic structures, respectively.

X-ray Photoelectron Spectroscopy (XPS) utilizes soft X-rays to eject core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment, making XPS an invaluable tool for determining the elemental composition and chemical states of the atoms within a molecule. For a complex molecule like this compound, XPS can precisely identify the different carbon and nitrogen environments.

The steric hindrance imposed by the 2,4,6-trimethylphenyl group in this compound forces a significant dihedral angle between the two phenyl rings. This twisting reduces the overlap between the nitrogen p-orbital and the π-systems of the adjacent rings, leading to a more localized lone pair on the nitrogen atom. researchgate.netwikipedia.org This localization would typically result in a lower N 1s binding energy compared to a more planar analogue where the lone pair is more delocalized. In general, N 1s binding energies for primary aromatic amines are found in the range of 399.0 to 400.0 eV. xpsfitting.com

The C 1s spectrum of this compound would be complex, with multiple overlapping peaks corresponding to the different carbon atoms in the molecule. Deconvolution of the C 1s spectrum would allow for the differentiation of carbons bonded to nitrogen, carbons in the aromatic rings, and carbons of the methyl groups.

Table 1: Expected Core-Level (N 1s) Binding Energies for this compound and Related Compounds from XPS.

| Functional Group/Compound Type | Expected N 1s Binding Energy (eV) | Notes |

|---|---|---|

| Primary Aromatic Amines | 399.0 - 400.0 | The precise value is influenced by substituent effects and molecular conformation. |

| Sterically Hindered Aromatic Amines | Slightly lower than planar analogues | Increased localization of the nitrogen lone pair due to steric hindrance reduces the binding energy. |

This table is illustrative and based on typical values for similar compounds. Actual experimental values for this compound may vary.

Ultraviolet Photoelectron Spectroscopy (UPS) employs ultraviolet photons to probe the valence electronic structure, providing information about the molecular orbitals involved in chemical bonding. The resulting spectrum shows a series of bands, each corresponding to the ionization of a valence electron. The analysis of the UPS spectrum of this compound would reveal the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals.

The electronic structure of biphenyl derivatives is known to be highly dependent on the torsional angle between the phenyl rings. researchgate.net In this compound, the steric clash between the methyl groups and the adjacent phenyl ring will lead to a large dihedral angle. This has a profound effect on the π-electron system. The reduced conjugation between the two rings will result in valence orbitals that are more localized on the individual aniline and trimethylphenyl moieties. The HOMO is expected to be a π-type orbital with significant contribution from the nitrogen lone pair. The ionization energy corresponding to the HOMO is a key parameter that can be directly measured by UPS.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

Theoretical and Computational Investigations of 3 2,4,6 Trimethylphenyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, offering a balance between computational cost and accuracy. For a molecule like 3-(2,4,6-trimethylphenyl)aniline, DFT can elucidate its electronic behavior, spectroscopic characteristics, and reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory, a key application of molecular orbital theory, simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comworldscientific.com The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more prone to chemical reactions. rsc.org

For this compound, the electronic landscape is shaped by the interplay of the electron-donating amino group and the bulky, electron-rich trimethylphenyl (mesityl) group. The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety significantly influences the HOMO, increasing its energy and making it the primary site for electrophilic attack. The π-system of the aniline ring and the mesityl group also contribute to the delocalization of the molecular orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Aniline (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.12 |

| HOMO-LUMO Gap | 4.77 |

This table presents illustrative data for a substituted aniline derivative calculated at the B3LYP/6-311G(d,p) level of theory to demonstrate the typical values obtained from DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying molecules and characterizing their chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. acs.org By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated.

Comparing the calculated spectrum with experimental data allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule. For this compound, key vibrational modes would include the N-H stretching and bending frequencies of the amine group, C-N stretching, aromatic C-H stretching, and the various vibrations of the two phenyl rings and the methyl groups.

Theoretical calculations often require the use of a scaling factor to correct for anharmonicity and other approximations inherent in the computational method. Once scaled, the calculated frequencies typically show excellent agreement with experimental spectra. jmaterenvironsci.com

Table 2: Representative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Aniline (Illustrative Example)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3580 | 3473 | 3470 |

| N-H Symmetric Stretch | 3495 | 3390 | 3385 |

| C-N Stretch | 1310 | 1271 | 1275 |

| Aromatic C-H Stretch | 3150-3050 | 3055-2958 | 3100-3000 |

This table provides an illustrative comparison of calculated and experimental vibrational frequencies for a substituted aniline, demonstrating the utility of DFT in spectroscopic analysis. The scaling factor used is for illustrative purposes.

Transition State Analysis for Reaction Mechanisms

DFT is an invaluable tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By calculating the structure and energy of the transition state, as well as the reactants and products, the activation energy and reaction thermodynamics can be determined. tsijournals.com

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT can be used to model the entire reaction pathway. For example, in an electrophilic substitution reaction on the aniline ring, DFT calculations can predict the relative stability of the ortho, meta, and para intermediates and the corresponding transition states, thereby explaining the regioselectivity of the reaction. researchgate.nettsijournals.com The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the optimized geometry indeed corresponds to a transition state. tsijournals.com

A study on the chlorination of aniline demonstrated that the rate-limiting step is the transformation of an intermediate complex to a pi-complex via a transition state. tsijournals.com The calculated relative energies of the transition states for ortho, meta, and para substitution were found to be -42.3 kcal/mol, -27.0 kcal/mol, and -40.7 kcal/mol, respectively, indicating a preference for ortho and para substitution. tsijournals.com

Table 3: Illustrative Relative Energies of Stationary Points in a Reaction Pathway of a Substituted Aniline (kcal/mol)

| Stationary Point | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 (ortho) | -53.8 |

| Transition State 1 (ortho) | -42.3 |

| Intermediate 2 (para) | -56.9 |

| Transition State 2 (para) | -40.7 |

| Products | -60.2 |

This table presents illustrative data based on the chlorination of aniline to demonstrate the energetic profile of a reaction as determined by DFT calculations. tsijournals.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes, solvent effects, and other dynamic processes. mdpi.com

Conformational Landscape and Dynamic Behavior

MD simulations can explore the conformational landscape of the molecule by simulating its motion over a period of time. By analyzing the trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its shape might affect its interactions with other molecules.

For biaryl compounds, the torsional potential around the inter-ring bond is often complex, with multiple local minima. MD simulations can reveal the relative populations of these conformers and the timescales of their interconversion.

Table 4: Representative Dihedral Angle Distribution from an MD Simulation of a Biaryl System (Illustrative Example)

| Conformational State | Dihedral Angle Range (degrees) | Population (%) |

| Conformer A | 30 - 60 | 45 |

| Conformer B | 120 - 150 | 35 |

| Transition Region | 60 - 120 | 20 |

This table provides an illustrative example of the kind of data that can be obtained from an MD simulation to describe the conformational preferences of a molecule with a rotatable bond.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.gov MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces, can stabilize certain conformations over others. researchgate.net

For this compound, the polarity of the solvent is expected to have a notable impact on its conformation. In polar solvents, the solvent molecules can form hydrogen bonds with the amine group, which may affect the orientation of the aniline ring relative to the mesityl group. In nonpolar solvents, intramolecular interactions and steric effects are likely to be the dominant factors determining the molecular conformation.

MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvent structure around the molecule and its influence on the conformational equilibrium. researchgate.net

Table 5: Illustrative Solvent-Accessible Surface Area (SASA) and Hydrogen Bond Analysis from MD Simulations in Different Solvents

| Solvent | Average SASA (Ų) | Average Number of Solute-Solvent H-bonds |

| Water | 350 | 2.5 |

| Chloroform | 380 | 0.8 |

| Hexane | 400 | 0.1 |

This table provides an illustrative example of how MD simulations can be used to quantify the effect of different solvents on the properties of a solute molecule.

Quantum Chemical Topology (QCT) and Bonding Analysis

Detailed theoretical studies focusing specifically on the quantum chemical topology (QCT) and comprehensive bonding analysis of this compound are not extensively available in the public domain. However, general principles of QCT can be applied to understand the electronic structure and bonding characteristics of this molecule. QCT methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for partitioning the electron density of a molecule to define atoms and the chemical bonds between them.

For this compound, a QTAIM analysis would characterize the C-N, C-C, C-H, and N-H bonds based on the properties of the electron density at the bond critical points (BCPs). These properties include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

A hypothetical QTAIM analysis would likely reveal the following:

C-N and C-C Bonds: The bonds within the phenyl and aniline rings, as well as the C-C bond linking the two rings, would exhibit characteristics of covalent bonds, with a negative value for the Laplacian of the electron density at the BCP, indicating a concentration of electron density.

Intramolecular Interactions: Due to the steric hindrance imposed by the three methyl groups on the phenyl ring, there would be significant non-covalent interactions. These can be identified by the presence of bond paths and critical points between atoms that are not formally bonded. The analysis of these interactions is crucial for understanding the molecule's conformational preferences. The dihedral angle between the two aromatic rings is a key structural parameter influenced by these steric and electronic effects. In structurally related biphenyls, this angle is known to be sensitive to the nature of the substituents. libretexts.org For instance, in 2,4,6-triphenyl-aniline, the dihedral angles between the central ring and the pendant rings are 68.26°, 55.28°, and 30.61°. nih.gov

Methyl Group Effects: The methyl groups, being electron-donating, would influence the electron density distribution across the phenyl ring to which they are attached. This, in turn, would affect the electronic properties of the entire molecule.

Density Functional Theory (DFT) calculations on related copper anilido complexes suggest that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amido nitrogen. This provides insight into the potential sites for electrophilic attack.

Table 1: Hypothetical Bond Critical Point (BCP) Data for this compound

| Bond Type | Expected Electron Density (ρ) (a.u.) | Expected Laplacian (∇²ρ) (a.u.) |

| C-C (aromatic) | ~0.30 - 0.33 | Negative |

| C-C (inter-ring) | ~0.25 - 0.28 | Negative |

| C-N | ~0.28 - 0.31 | Negative |

| N-H | ~0.33 - 0.36 | Negative |

| C-H | ~0.26 - 0.29 | Negative |

This table is illustrative and based on general values for similar organic molecules. Specific computational studies on this compound are required for precise data.

Prediction of Reactivity and Selectivity Profiles

Specific experimental or computational studies on the reactivity and selectivity profiles of this compound are limited. However, predictions can be made based on the general reactivity of substituted anilines and biphenyls.

The reactivity of this compound is expected to be governed by the interplay of the electron-donating amino group (-NH₂) and the bulky, electron-donating 2,4,6-trimethylphenyl (mesityl) group.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions are expected to occur on the aniline ring. The primary sites for electrophilic attack would be the positions ortho and para to the amino group (positions 2, 4, and 6 of the aniline ring). However, the bulky mesityl group at position 3 may sterically hinder the approach of electrophiles to the adjacent positions (2 and 4). Consequently, position 6 is likely to be the most favored site for substitution.

Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can react with various electrophiles. For instance, it can be acylated, alkylated, and can participate in condensation reactions. The reactivity of the amino group might be somewhat modulated by the steric bulk of the neighboring mesityl group.

Reactivity of the Mesityl Ring: The mesityl ring is also activated towards electrophilic substitution by the three methyl groups. However, the positions are sterically hindered.

Selectivity: The selectivity of reactions will be a balance between electronic and steric effects. For electrophilic substitution on the aniline ring, the regioselectivity will be strongly influenced by the directing effect of the amino group and the steric hindrance from the mesityl substituent.

DFT calculations on related m-terphenyl (B1677559) complexes have shown that para-substitution on the central phenyl ring can influence the electronic properties, which in turn affects their reactivity. nih.gov While this study does not directly involve this compound, it highlights the importance of substituent effects in this class of compounds.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reagent Example | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution (Bromination) | Br₂/FeBr₃ | 6-bromo-3-(2,4,6-trimethylphenyl)aniline | Amino group is a strong o,p-director; position 6 is sterically most accessible. |

| Acylation | Acetyl chloride | N-(3-(2,4,6-trimethylphenyl)phenyl)acetamide | Reaction at the nucleophilic amino group. |

| Diazotization | NaNO₂/HCl | 3-(2,4,6-trimethylphenyl)benzenediazonium chloride | Standard reaction of primary aromatic amines. |

This table represents predicted outcomes based on general chemical principles. Experimental verification is necessary.

Applications of 3 2,4,6 Trimethylphenyl Aniline in Advanced Chemical Systems

Role as a Ligand in Homogeneous Catalysis

There is no specific information available in the searched scientific literature regarding the use of 3-(2,4,6-trimethylphenyl)aniline as a ligand in homogeneous catalysis. While related bulky aniline (B41778) derivatives are used to synthesize ligands, dedicated research on this compound for such applications could not be located.

Catalysis in Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

No studies were found that detail the use of this compound to form ligands for palladium, copper, or other metal-catalyzed cross-coupling reactions.

Asymmetric Catalysis Using Chiral Derivatives

Information on the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis is not present in the available literature.

Polymerization Catalysis

Precursor in the Synthesis of Functional Materials

Specific data on the use of this compound as a monomer or building block for the synthesis of the functional materials listed below is not available in the reviewed sources.

Monomer for Polymer Synthesis (e.g., polyimides, polyamides, polyurethanes)

No literature could be found that documents the polymerization of this compound to form polyimides, polyamides, or polyurethanes, nor any data on the properties of such polymers.

Building Block for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

There is no available research detailing the synthesis of materials for OLEDs or other organic electronic devices using this compound as a starting material or intermediate.

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the use of this compound as a building block or ligand in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The bulky nature of the 2,4,6-trimethylphenyl (mesityl) group attached to the aniline backbone could, in theory, be utilized to introduce steric hindrance and control the porosity of such frameworks. However, no published research has explored this potential application.

Advanced Chemical Probes and Sensors

Fluorescent Probes

There is currently no available research demonstrating the application of this compound as a fluorescent probe. The fundamental photophysical properties of this compound, such as its fluorescence quantum yield and solvatochromic behavior, have not been characterized in the scientific literature, which is a prerequisite for its consideration as a fluorescent probe.

Chemo- and Biosensors (excluding biological systems applications)

No studies have been found that report the integration of this compound into chemo- or biosensor platforms for non-biological applications. The development of a chemical sensor relies on the specific and detectable interaction of the target analyte with the sensor molecule. The potential of this compound to act as a recognition element for specific chemical species has not been investigated.

Future Research Directions and Emerging Opportunities for 3 2,4,6 Trimethylphenyl Aniline

Exploration of Unexplored Reaction Pathways and Synthetic Strategies

While the synthesis of substituted anilines is a well-established field, the unique steric hindrance of 3-(2,4,6-trimethylphenyl)aniline opens avenues for exploring less conventional reaction pathways. Future research could focus on catalytic C-H activation, a powerful tool for forging new bonds directly on the aniline (B41778) or mesitylene (B46885) rings, bypassing the need for pre-functionalized starting materials. The development of catalysts that can selectively functionalize the para-position of the aniline ring would be particularly valuable for creating novel derivatives. uva.nl

Furthermore, the application of modern cross-coupling reactions remains a fertile ground for investigation. While palladium-catalyzed methods like the Buchwald-Hartwig amination are known for C-N bond formation, the development of more sustainable and efficient catalyst systems, perhaps utilizing earth-abundant metals like copper or nickel, presents a significant opportunity. A practical copper-catalyzed method for the synthesis of sterically hindered anilines from aryl boronic esters has been described and could be a valuable approach. The exploration of photoredox catalysis could also unlock new reactivity patterns, enabling transformations under mild conditions that are not accessible through traditional thermal methods.

Development of Novel Derivatization and Functionalization Methods

The development of novel derivatization and functionalization methods for this compound is crucial for tuning its properties for specific applications. The amino group serves as a key handle for a variety of transformations. For instance, condensation reactions with aldehydes or ketones can yield Schiff bases, which are versatile ligands in coordination chemistry. The reaction with glyoxal, for example, can produce bidentate imine ligands. researchgate.net

Beyond the amino group, functionalization of the aromatic rings offers vast possibilities. The synthesis of fluorinated derivatives, such as 2,4,6-tris(trifluoromethyl)aniline, has been achieved through a copper-catalyzed amination of the corresponding iodinated arene, highlighting a promising strategy for introducing electron-withdrawing groups. iucr.org The synthesis and structural analysis of N-substituted derivatives, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, provide insights into the impact of substitution on the compound's conformation and crystal packing. rsc.org

Future efforts could focus on regioselective halogenation, nitration, or sulfonation of the aniline or mesitylene rings, providing entry points for further diversification through cross-coupling reactions. The synthesis of polymers derived from functionalized anilines has also shown potential for creating materials with interesting electronic and sensory properties. davuniversity.org

| Derivative | Synthetic Method | Key Features | Potential Application |

| (E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline | Condensation of 2,4,6-trimethylaniline (B148799) and pyridine-2-carboxaldehyde | Schiff base with a pyridine (B92270) moiety | Ligand for coordination chemistry |

| 2,4,6-tris(trifluoromethyl)aniline | Copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene | Highly fluorinated, sterically hindered aniline | Component for robust supporting ligands |

| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | N-methylation of 2,4,6-trimethylaniline | Anilinium salt with a non-coordinating anion | Precursor for ionic liquids or phase-transfer catalysts |

| 2,4,6-trimethyl-N-(p-tolyl)aniline | C-N cross-coupling | Diarylamine with defined steric and electronic properties | Building block for organic electronic materials |

Integration into Advanced Supramolecular Architectures

The unique shape and electronic properties of this compound make it an attractive building block for the construction of advanced supramolecular architectures. The steric bulk of the mesityl group can be exploited to direct the self-assembly of molecules into well-defined, non-planar structures. This is in contrast to more planar aniline derivatives.

One promising area of exploration is the incorporation of this motif into mechanically interlocked molecules such as rotaxanes and catenanes. researchgate.netcatenane.net The bulky mesityl group could serve as a "stopper" to prevent the dethreading of a macrocycle from a linear axle in a rotaxane. Furthermore, the aniline nitrogen can be protonated to form an ammonium (B1175870) salt, which can act as a recognition site for crown ethers or other macrocyclic hosts, facilitating the template-directed synthesis of these complex architectures. The formation of hybrid organic-inorganic rotaxanes has demonstrated the potential of using bulky organic components to create intricate molecular machinery. sigmaaldrich.com

The formation of self-assembled monolayers (SAMs) on various surfaces is another avenue for investigation. nih.gov By modifying the aniline ring with a suitable anchoring group, such as a thiol or a carboxylic acid, it should be possible to create well-ordered monolayers where the bulky mesityl group dictates the packing and orientation of the molecules. Such SAMs could find applications in modifying surface properties, creating sensors, or as platforms for molecular electronics.

Computational Design and Predictive Modeling for New Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of new applications for this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of novel derivatives. This information is crucial for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs). osti.govgoogle.com

For instance, computational screening can be used to identify derivatives with optimal triplet energies and charge transport properties for use as host materials in phosphorescent OLEDs. osti.govgoogle.com By systematically modifying the substituents on the aniline or mesitylene rings in silico, it is possible to rapidly evaluate a large number of potential candidates and prioritize the most promising ones for synthesis and experimental validation.

Molecular dynamics simulations can provide insights into the conformational behavior and packing of these molecules in the solid state or in thin films, which is essential for understanding their bulk material properties. Predictive modeling can also be used to design derivatives with specific binding properties for applications in sensing or as ligands for catalysis. For example, docking studies could be used to design derivatives that bind selectively to a particular analyte or metal center.

| Property | Computational Method | Relevance to Application |

| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Design of organic electronic materials (e.g., OLEDs) |

| Triplet Energy | Time-Dependent DFT (TD-DFT) | Screening of host materials for phosphorescent OLEDs |

| Molecular Conformation | DFT, Molecular Mechanics | Understanding solid-state packing and material properties |

| Binding Affinity | Molecular Docking | Design of selective sensors and catalyst ligands |

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable methods for the production of this compound is a critical step towards its widespread application. Traditional multi-step syntheses often involve harsh reaction conditions and generate significant amounts of waste. Future research should focus on developing greener and more efficient synthetic routes.

One promising approach is the use of biocatalysis. Enzymes, such as nitroreductases, can catalyze the reduction of nitroarenes to anilines under mild, aqueous conditions, offering a sustainable alternative to traditional methods that often rely on heavy metal catalysts and high pressures of hydrogen gas. davuniversity.orggoogle.com The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. Recent advancements have demonstrated the potential of industrial-scale fermentation to produce bio-based aromatic compounds, which could be a future pathway for the precursors of this compound.

Continuous flow chemistry is another powerful technology for developing scalable and sustainable synthetic processes. Performing reactions in a continuous flow reactor can offer improved heat and mass transfer, enhanced safety, and the potential for in-line purification, leading to higher yields and reduced waste. The synthesis of aniline derivatives has been successfully demonstrated in continuous flow systems, highlighting the potential of this technology for the production of this compound. davuniversity.org A patent for the synthesis of 2,4,6-trimethylaniline describes a process involving nitration followed by catalytic hydrogenation, which could potentially be adapted for continuous flow.

| Sustainability Aspect | Proposed Approach | Potential Advantages |

| Reduced Waste | Biocatalysis, C-H activation | Fewer reaction steps, use of benign reagents |

| Energy Efficiency | Biocatalysis, Photoredox catalysis | Mild reaction conditions (room temperature and pressure) |

| Scalability | Continuous flow chemistry | Improved process control, higher throughput |

| Use of Renewable Feedstocks | Fermentation-derived precursors | Reduced reliance on petrochemicals |

Q & A

Q. What are the recommended synthetic routes for 3-(2,4,6-Trimethylphenyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A stepwise approach includes:

Acetylation : Protect the aniline group using acetic anhydride to prevent side reactions.

Trimethylphenyl Group Introduction : React with mesitylene (1,3,5-trimethylbenzene) under acidic conditions (e.g., AlCl₃) or via Suzuki-Miyaura coupling using a boronic ester derivative.

Deprotection : Hydrolyze the acetyl group using HCl or NaOH.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety.

- Adjust catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to balance yield and cost .

Q. How can the crystal structure of this compound derivatives be resolved, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

Data Collection : Collect diffraction data on a synchrotron or lab-based diffractometer.

Refinement : Use SHELXL for structure refinement. SHELX programs are robust for small-molecule crystallography, handling twinning and high-resolution data .

Example : Stewart et al. (2024) resolved N-substituted derivatives using SHELXL, highlighting steric effects from the trimethylphenyl group .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (amines are respiratory irritants).

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Training : Complete chemical hazard awareness courses, including SDS review and emergency response (e.g., eye wash protocols) .

Advanced Research Questions

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence catalytic activity in transition-metal complexes?

Methodological Answer: The trimethylphenyl group enhances steric protection of metal centers, preventing aggregation and stabilizing low-coordination states. For example:

- Ligand Design : 1,3-Bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes) in nickel catalysis increases turnover frequency by 40% compared to less bulky ligands.

- Mechanistic Insight : Steric effects shift reaction pathways; e.g., in oxidative cyclization, bulky ligands favor five-membered metallacycles over dimerization .

Data Table :

| Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| IMes | 2 | 92 |

| Less Bulky Ligand | 5 | 75 |

Q. How can conflicting crystallographic data from different derivatives of this compound be reconciled?

Methodological Answer: Contradictions may arise from polymorphism or solvent inclusion. Strategies:

Multi-Technique Validation : Pair SC-XRD with solid-state NMR or PXRD.

Thermal Analysis : Use DSC/TGA to identify solvent-free vs. solvate forms.

Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16).

Case Study : Stewart et al. (2024) observed differing hydrogen-bonding networks in triflate salts due to solvent polarity .

Q. What analytical techniques are optimal for characterizing the electronic effects of the trimethylphenyl group?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to assess para-substituent effects on aromatic ring electron density.

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating strength.

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO).

Example : The trimethylphenyl group raises HOMO energy by 0.3 eV, enhancing nucleophilicity .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in chiral derivatives of this compound?

Hypothesis Testing :

- Catalyst-Substrate Mismatch : Bulky ligands may hinder asymmetric induction. Test chiral phosphine ligands (e.g., BINAP vs. Josiphos).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than toluene.

Resolution : Use kinetic studies (e.g., Eyring plots) to identify rate-determining steric vs. electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.